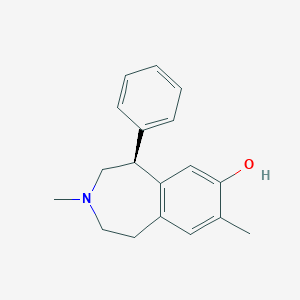

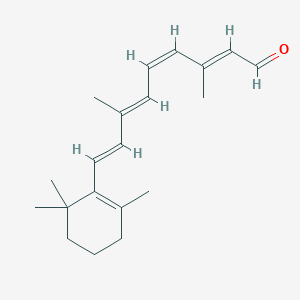

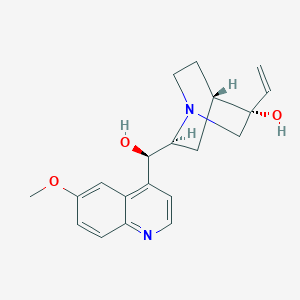

![molecular formula C14H11BrO2 B022169 2-[(4-Bromobenzyl)oxy]benzaldehyde CAS No. 101046-14-4](/img/structure/B22169.png)

2-[(4-Bromobenzyl)oxy]benzaldehyde

Overview

Description

Synthesis Analysis

The synthesis of 2-[(4-Bromobenzyl)oxy]benzaldehyde and related compounds often involves multiple steps, including bromination, alkylation, and condensation reactions. For instance, derivatives of this compound were synthesized and characterized using FT-IR, GC-MS, and NMR spectroscopy. These processes highlight the importance of geometric optimization and potential energy scan (PES) studies to predict the favored conformations of the synthesized compounds (Balachander & Manimekalai, 2017).

Molecular Structure Analysis

The molecular structure of related compounds, such as (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, was elucidated through single crystal XRD, revealing crystallization in the monoclinic system. The structure is stabilized by various intramolecular and intermolecular interactions, including hydrogen bonds and π-π interactions, emphasizing the compound's stability and reactivity (Arunagiri et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 2-[(4-Bromobenzyl)oxy]benzaldehyde derivatives include nucleophilic substitution reactions where halogen atoms are readily replaced, showcasing the compound's reactivity towards various nucleophiles. This reactivity is crucial for the synthesis of various derivatives and for applications in different chemical processes (Sadekov et al., 1994).

Scientific Research Applications

Chemical Transformations

It is employed for its ability to undergo bromodecarbonylation and bromodecarboxylation of electron-rich benzaldehydes and benzoic acids (Bon-Suk Koo, Eun-Hoo Kim, & K. Lee, 2002).

Anticancer Activity

Derivatives of 2-(benzyloxy)benzaldehyde, including 2-(4-Bromobenzyl)oxy, have been found to exhibit anticancer activity, particularly inducing cell apoptosis in HL-60 cells (Chin-Fen Lin et al., 2005).

Antimicrobial Additives

Synthesized 2-benzyloxy-3-aryloxiranes, derived from this compound, are studied for use as antimicrobial additives in lubricating oils and fuels (G. Talybov, N. Akhmedova, & F. Yusubov, 2022).

Synthesis of 1-Isochromanones

When activated using N-heterocyclic carbenes, it generates o-quinodimethane intermediates, which can be coupled with ketones to synthesize functionalized 1-isochromanones (Daniel Janssen‐Müller et al., 2016).

Solid Phase Organic Synthesis

It can be used as a linker for solid phase organic synthesis, providing high yields of products in high purity (E. Swayze, 1997).

Phytotoxic Activity

Benzaldehyde O-alkyloximes with bromine atoms, similar to this compound, have enhanced phytotoxic activity, inhibiting germination and growth in higher plants (H. Yoshikawa & K. Doi, 1998).

Potential Anti-sickling Agents

Substituted benzaldehydes, like this compound, can increase the oxygen affinity of human hemoglobin and inhibit the sickling of sickle erythrocytes (C. Beddell et al., 1984).

Safety and Hazards

properties

IUPAC Name |

2-[(4-bromophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-16/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBAWYNQHBJOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352777 | |

| Record name | 2-[(4-bromobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Bromobenzyl)oxy]benzaldehyde | |

CAS RN |

101046-14-4 | |

| Record name | 2-[(4-bromobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

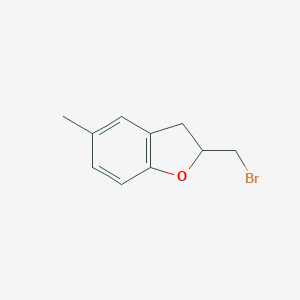

![1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene](/img/structure/B22089.png)